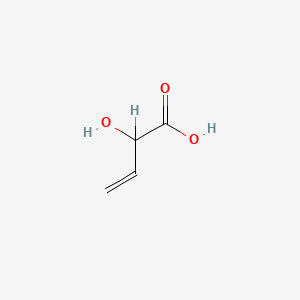

2-Hydroxybut-3-enoic acid

Description

Significance of 2-Hydroxybut-3-enoic Acid in Contemporary Chemical Science

This compound, also known by its synonym vinylglycolic acid, holds considerable significance in modern chemistry due to its versatile structure, which features a carboxylic acid, a hydroxyl group, and a vinyl group. This unique combination of functional groups makes it a valuable chiral building block and a bio-based platform molecule.

One of the most critical applications of this compound lies in its role as a precursor for the synthesis of high-value chemicals, particularly pharmaceuticals. The chiral variants of this acid, especially the (S)-enantiomer, are crucial intermediates in the production of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat high blood pressure and heart failure.

Furthermore, with the increasing demand for sustainable and renewable resources, this compound has emerged as a key player. It can be derived from the degradation of biomass, such as glucose and xylose, positioning it as a green alternative to petroleum-based feedstocks. csic.esacs.orgchemicalbook.com Its potential to be transformed into a variety of other useful chemicals, including its methyl ester, methyl vinyl glycolate (B3277807) (MVG), underscores its role as a versatile platform molecule. rsc.orgd-nb.info Researchers are actively exploring its use in the synthesis of biodegradable polymers and other specialty chemicals, further highlighting its importance in the development of a circular economy.

Historical Context of this compound Investigation

The scientific journey of this compound, or vinylglycolic acid, can be traced back to the early 1970s. Initial investigations focused on its biochemical properties, particularly its role as an inactivator of enzymatic systems. A notable study in 1973 by Walsh and Kaback described vinylglycolic acid as a potent and irreversible inactivator of the phosphoenolpyruvate-phosphate transferase system in Escherichia coli. annualreviews.orgnih.govresearchgate.net This early work established its utility as a tool for studying bacterial transport mechanisms.

For a considerable period, the research interest in this compound was primarily in the realm of biochemistry and enzymology. However, the turn of the 21st century witnessed a significant shift in perspective. With the rise of green chemistry and the increasing emphasis on stereoselective synthesis, the synthetic potential of this compound came to the forefront. The recognition of its chiral forms as valuable synthons for complex molecules, such as ACE inhibitors, spurred the development of novel synthetic methodologies. This transition from a biochemical probe to a valuable building block marks a pivotal point in the historical investigation of this compound.

Scope and Research Trajectories of this compound Chemistry

The current research landscape for this compound is vibrant and expanding, with several key trajectories shaping its future.

Biocatalysis for Sustainable Synthesis: A major focus of contemporary research is the development of efficient and stereoselective biocatalytic methods for the synthesis of this compound and its derivatives. Scientists are harnessing enzymes and whole-cell systems to produce enantiomerically pure forms of the acid, which are critical for pharmaceutical applications. researchgate.net These biocatalytic routes offer a greener alternative to traditional chemical synthesis, often operating under milder conditions with higher selectivity.

Platform for Renewable Chemicals: The derivation of this compound from biomass has opened up avenues for its use as a platform molecule for a range of renewable chemicals. Research is ongoing to develop catalytic processes for converting it into valuable products such as methyl vinyl glycolate (MVG), which can then be used to produce polymers and other materials. rsc.orgd-nb.inforesearchgate.net This trajectory aligns with the broader goal of transitioning from a fossil fuel-based economy to a bio-based one.

Advanced Materials and Polymer Chemistry: The presence of both a hydroxyl and a carboxylic acid group, along with a polymerizable vinyl group, makes this compound an attractive monomer for the synthesis of functional and biodegradable polymers. Researchers are exploring its incorporation into polyesters and other polymers to impart specific properties, such as improved biodegradability or functionality for biomedical applications.

In essence, the future of this compound chemistry lies at the intersection of biocatalysis, sustainable chemistry, and materials science. The continued exploration of this versatile molecule is expected to yield innovative solutions for the pharmaceutical, chemical, and materials industries.

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxybut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2-3,5H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWPSWWDYVWZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975423 | |

| Record name | 2-Hydroxybut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-17-9 | |

| Record name | Vinylglycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxybut-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxybut 3 Enoic Acid and Its Derivatives

Chemical Synthesis Pathways

Aldol (B89426) Condensation and Cyanohydrin Hydrolysis Routes

A prominent strategy for synthesizing 2-hydroxybut-3-enoic acid involves a sequence of aldol condensation, cyanohydrin formation, and subsequent hydrolysis. quora.comdoubtnut.comdoubtnut.comstackexchange.comquora.com This multi-step process allows for the construction of the carbon skeleton and the introduction of the necessary functional groups.

The conversion of ethanal to this compound is a well-established synthetic route. quora.comdoubtnut.comdoubtnut.com This transformation typically proceeds through the following key steps:

Crossed Aldol Condensation: Ethanal undergoes a crossed aldol condensation with formaldehyde (B43269) in the presence of a base. quora.comstackexchange.comquora.com This reaction forms acrolein. quora.comquora.com

Cyanohydrin Formation: The resulting acrolein is then treated with hydrogen cyanide (HCN) to form the corresponding cyanohydrin, 2-hydroxybut-3-enenitrile. quora.comquora.com

Hydrolysis: Finally, the nitrile group of the cyanohydrin is hydrolyzed under acidic conditions to yield this compound. quora.comdoubtnut.comdoubtnut.comquora.com

An alternative pathway involves the self-condensation of ethanal. doubtnut.comstackexchange.com In this variation, ethanal undergoes an aldol condensation with itself, catalyzed by a base like sodium hydroxide, to produce 3-hydroxybutanal. doubtnut.com Subsequent heating of this aldol addition product leads to dehydration, forming but-2-enal. doubtnut.com This α,β-unsaturated aldehyde can then be converted to this compound through cyanohydrin formation and hydrolysis. doubtnut.com

| Starting Material(s) | Key Intermediates | Final Product | References |

| Ethanal, Formaldehyde | Acrolein, 2-Hydroxybut-3-enenitrile | This compound | quora.comstackexchange.comquora.com |

| Ethanal | 3-Hydroxybutanal, But-2-enal, 3-hydroxybut-2-enal | This compound | doubtnut.com |

Acrolein serves as a direct precursor in the synthesis of this compound. The process involves two main steps:

Cyanohydrin Formation: Acrolein reacts with hydrogen cyanide to form 2-hydroxybut-3-enenitrile. quora.comquora.com

Hydrolysis: The nitrile is then hydrolyzed to the carboxylic acid, yielding this compound. quora.comquora.com This hydrolysis can be carried out in the presence of an acid. doubtnut.com

This pathway is a more direct application of the cyanohydrin hydrolysis route, starting from the α,β-unsaturated aldehyde.

Hydration of α,β-Unsaturated Compounds

The hydration of α,β-unsaturated compounds presents another avenue for the synthesis of this compound. One method describes the synthesis of this acid through the hydration of acrolein. lookchem.com This suggests a direct addition of water across the carbon-carbon double bond, although the specific conditions and catalysts for this transformation are not extensively detailed in the provided results.

Oxidation of Allylic Alcohols

The oxidation of allylic alcohols is a fundamental transformation in organic synthesis and can be applied to produce α,β-unsaturated carbonyl compounds. organic-chemistry.orgwikipedia.org For instance, 3-buten-2-ol (B146109) can be oxidized to yield this compound. lookchem.com Various oxidizing agents and catalytic systems can be employed for this purpose.

A selective method for the aerobic oxidation of allylic alcohols utilizes a palladium(II) acetate (B1210297) catalyst with triethylamine (B128534) under an oxygen atmosphere. organic-chemistry.org This system demonstrates high chemoselectivity for allylic alcohols over non-allylic ones and operates under relatively mild conditions. organic-chemistry.org Another established method is the Babler oxidation, which uses pyridinium (B92312) chlorochromate (PCC) to oxidatively transpose tertiary allylic alcohols to enones. wikipedia.org While effective, this method suffers from the toxicity of the chromium-based reagent. wikipedia.org To mitigate this, catalytic amounts of PCC can be used in conjunction with a stoichiometric co-oxidant. wikipedia.org

| Oxidation Method | Reagents | Key Features | References |

| Aerobic Oxidation | Pd(OAc)₂, Et₃N, O₂ | High chemoselectivity for allylic alcohols, mild conditions. | organic-chemistry.org |

| Babler Oxidation | Pyridinium chlorochromate (PCC) | High yields, operationally simple, but uses toxic chromium reagent. | wikipedia.org |

| Catalytic Babler Oxidation | Catalytic PCC, stoichiometric co-oxidant (e.g., periodates) | Reduces use of toxic chromium. | wikipedia.org |

Other Established Chemical Synthesis Approaches

Beyond the primary pathways, other methods have been explored for the synthesis of this compound and its derivatives. An enzymatic cascade reaction has been developed for the synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acids. csic.es This process involves an aldol condensation between pyruvate (B1213749) and various aryl aldehydes, followed by an asymmetric reduction of the resulting carbonyl group. csic.es This biocatalytic approach offers high enantioselectivity and good isolated yields. csic.es

Additionally, methyl vinyl glycolate (B3277807) (methyl 2-hydroxybut-3-enoate), which can be derived from the degradation of mono- and disaccharides, serves as a platform molecule for various transformations. rsc.org Catalytic homo-metathesis of this compound using Grubbs-type catalysts can produce the dimer dimethyl (E)-2,5-dihydroxyhex-3-enedioate in excellent yield. rsc.org

Biocatalytic and Enzymatic Synthesis

The use of enzymes in organic synthesis offers a powerful tool for creating complex molecules with high precision. This section details several enzymatic strategies for the synthesis of this compound and its derivatives.

Enzymatic Cascade Reactions for Stereoselective Synthesis

Enzymatic cascade reactions, where multiple enzymatic transformations occur in a single pot, provide an efficient and atom-economical route to chiral molecules. rsc.org A notable example involves a two-enzyme cascade for the synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acids. This process utilizes a trans-o-hydroxybenzylidenepyruvate hydratase-aldolase from Pseudomonas putida (HBPAPputida) for the initial carbon-carbon bond formation via an aldol condensation between pyruvate and various aryl aldehydes. csic.es The subsequent asymmetric reduction of the keto group is catalyzed by a Δ1-piperidine-2-carboxylate/Δ1-pyrroline-2-carboxylate reductase from Pseudomonas syringae pv. tomato DSM 50315 (DpkAPsyrin). csic.es This cascade has demonstrated quantitative conversions and high isolated yields, producing a range of (S,E)-2-hydroxy-4-arylbut-3-enoic acids with excellent enantiomeric excess. csic.es

These multi-enzyme systems are advantageous as they can shift the reaction equilibrium favorably and allow for the synthesis of complex products from simple starting materials in a single step. rsc.org

Reductase-Mediated Asymmetric Transformations

Reductase enzymes are pivotal in the asymmetric synthesis of chiral alcohols from prochiral ketones. Plant cell cultures, such as those from Daucus carota (carrot), have been successfully employed for the highly enantioselective reduction of 4-aryl-2-oxobut-3-enoic acid esters. researchgate.net This biocatalytic method yields various 4-aryl-2-hydroxybut-3-enoic acid esters with high enantiomeric excess (92–99%) and complete conversion under mild, aqueous conditions. researchgate.netresearchgate.net

The reductase from Pseudomonas syringae (DpkAPsyrin) has also been identified for its promiscuous ketoreductase activity, effectively reducing the carbonyl group in 2-oxo-4-arylbut-3-enoic acids to produce the corresponding (S,E)-2-hydroxy derivatives with high enantiopurity (87–99% ee). csic.es This highlights the potential of exploring novel reductases for targeted asymmetric transformations. The use of immobilized Daucus carota cells further demonstrates the practical application of these systems for synthesizing chiral 2-hydroxy derivatives. researchgate.net

| Enzyme/Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield |

| Daucus carota cell culture | 4-aryl-2-oxobut-3-enoic acid esters | 4-aryl-2-hydroxybut-3-enoic acid esters | 92–99% | 100% |

| DpkAPsyrin (P. syringae) | 2-oxo-4-arylbut-3-enoic acids | (S,E)-2-hydroxy-4-arylbut-3-enoic acids | 87–99% | 57–85% (isolated yield) |

Hydratase-Aldolase Catalysis in Synthesis

The reversible reaction of hydratase-aldolase enzymes is a key strategy in biocatalysis. The trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE) from naphthalene (B1677914) degradation pathways is a prime example. nih.govnih.gov This enzyme catalyzes the aldol condensation of an aldehyde with pyruvate to form a 4-substituted 2-ketobut-3-enoate intermediate. researchgate.net In a cascade reaction, this intermediate can then be reduced to the corresponding hydroxy acid. csic.es

Specifically, the hydratase-aldolase from Pseudomonas putida has been used to react various aromatic aldehydes with pyruvate. csic.esresearchgate.net The resulting 2-oxo-4-arylbut-3-enoic acids are then stereoselectively reduced in the same pot by a reductase, demonstrating a seamless integration of hydratase-aldolase activity in a synthetic pathway. csic.es The mechanism of these enzymes often involves the formation of a Schiff base intermediate with a conserved lysine (B10760008) residue in the active site. nih.gov

Formation from Biomass and Carbohydrate Degradation

The conversion of renewable biomass into valuable platform chemicals is a cornerstone of green chemistry. This compound and its esters can be produced through the degradation of carbohydrates.

Zeolite-Catalyzed Degradation of Saccharides to Methyl Esters

Methyl 2-hydroxybut-3-enoate, also known as methyl vinyl glycolate (MVG), can be synthesized through the zeolite-catalyzed degradation of monosaccharides and disaccharides. researchgate.netrsc.orggoogle.commuckrack.com This process establishes MVG as a potential bio-based platform molecule, providing a versatile starting point for various chemical transformations. rsc.orgresearchgate.net The use of shape-selective zeolite catalysts can also facilitate the dimerization of this compound to form a vinyl glycolide (B1360168) dimer in moderate yields. rsc.orggoogle.comresearchgate.net

Hydrothermal Conversion of Carbohydrates

Hydrothermal conversion is another method for processing biomass. During the hydrothermal degradation of glucose, several α-carbonyl aldehydes are formed as intermediates. acs.org These can undergo further reactions, including a Cannizzaro-type reaction (hydration followed by a 1,2-hydride shift), to produce α-hydroxy acids. acs.org Investigations into the catalytic effects of Brønsted and Lewis acids on carbohydrate conversion have shown that this compound can be formed as a secondary product from the conversion of glycolaldehyde. amazonaws.comamazonaws.com

Mechanisms of Formation from Glucose and Xylose Degradation

The formation of this compound from the degradation of common biomass-derived sugars, such as glucose and xylose, involves complex reaction networks. These pathways are typically catalyzed and proceed through various intermediates. The primary mechanisms include retro-aldol reactions, isomerizations, dehydrations, and Cannizzaro-type rearrangements. escholarship.orgacs.orgresearchgate.net

Degradation of Glucose:

Glucose, a hexose (B10828440) sugar, can be converted into this compound through several proposed pathways. One significant route involves the fragmentation of the six-carbon sugar into smaller molecules. escholarship.org

Retro-Aldol Fragmentation: In the presence of catalysts like Sn-BEA zeolite, glucose can first be isomerized to its ketose form, fructose (B13574). Both glucose and fructose can then undergo a retro-aldol reaction. escholarship.orgresearchgate.net Specifically, glucose can split into a four-carbon sugar (erythrose) and glycolaldehyde. escholarship.orgresearchgate.net The erythrose intermediate is key to the formation of this compound. It undergoes a sequence of dehydration and rehydration steps to yield 2,4-dihydroxybutanoic acid. escholarship.orgresearchgate.net Subsequent dehydration of 2,4-dihydroxybutanoic acid results in the final product, this compound. escholarship.orgacs.orgresearchgate.net

α-Carbonyl Aldehyde Pathway: An alternative mechanism involves the hydrothermal degradation of glucose into various α-carbonyl aldehydes. acs.orgresearchgate.net Glucose can undergo β-elimination to form 3-deoxyglucosone, a key α-carbonyl aldehyde intermediate. acs.orgresearchgate.net Further degradation and retro-aldol reactions of glucose and its isomers can generate smaller α-carbonyl aldehydes, such as 4-hydroxy-2-oxobutanal (B1210844) and 2-oxobut-3-enal. acs.org These aldehydes can then undergo an intramolecular Cannizzaro reaction, which is a disproportionation reaction, to yield the corresponding α-hydroxy acids. acs.orgagriculturejournals.cz For instance, 4-hydroxy-2-oxobutanal can be converted to 2,4-dihydroxybutanoic acid, which, as mentioned, is a direct precursor to this compound. acs.orgresearchgate.net

Degradation of Xylose:

Xylose, a pentose (B10789219) sugar, also serves as a precursor, although the pathways can differ slightly from those of glucose.

Retro-Aldol Splitting: Similar to glucose, xylose can be isomerized to its ketose form, xylulose. Under catalytic conditions, these pentoses can fragment via a retro-aldol splitting mechanism. The cleavage occurs between the C-2 and C-3 bond, yielding a triose (such as glyceraldehyde) and glycolaldehyde. escholarship.orgresearchgate.net While these fragments can lead to products like lactic acid, the formation of this compound from xylose is generally less direct and may involve recombination of these smaller fragments or proceed through different intermediates not yet fully elucidated. escholarship.orgresearchgate.net The degradation of xylose has been reported to produce various compounds, including 3-deoxypentonolactone and trans-2,5-dihydroxy-3-pentenoic acid, highlighting a complex reaction network. researchgate.net

The tables below summarize the key reaction steps and the distribution of products observed during the catalytic conversion of these sugars.

| Starting Sugar | Key Intermediates | Primary Reaction Types | Final Product |

|---|---|---|---|

| Glucose | Erythrose, Glycolaldehyde, 2,4-dihydroxybutanoic acid, 4-hydroxy-2-oxobutanal | Retro-aldol reaction, Dehydration, Rehydration, Cannizzaro reaction | This compound |

| Xylose | Glyceraldehyde, Glycolaldehyde, Xylulose | Isomerization, Retro-aldol splitting | This compound (among other products) |

Research using Sn-BEA as a catalyst has provided insights into the product yields from glucose and xylose degradation. While numerous products are formed, this compound is typically a minor component.

| Starting Sugar | Catalyst/Conditions | Major Product Categories & Yields | This compound Yield |

|---|---|---|---|

| Glucose | Sn-BEA, 200°C | 2,4,5,6-tetrahydroxyhexanoic acid and derivative (14%); Furanics (HMF, levulinic acid, formic acid) (27%); Lactic acid and this compound (24%); Humins (33%) escholarship.org | Maximum of 2.6% at 200°C escholarship.orgescholarship.org |

| Xylose | Sn-BEA, 140-200°C | 2,4,5-trihydroxypentanoic acid and derivatives (46%); Furfural (3%); Lactic acid (9%); Humins (40%) escholarship.org | Not reported as a major product escholarship.org |

Chemical Reactivity and Transformation of 2 Hydroxybut 3 Enoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in 2-hydroxybut-3-enoic acid is a key site for various chemical reactions, including esterification and dimerization.

The carboxylic acid functionality of this compound can undergo esterification, a reaction where a carboxylic acid reacts with an alcohol to form an ester. This reaction is typically catalyzed by an acid. cymitquimica.com For instance, the methyl ester of this compound, known as methyl vinyl glycolate (B3277807) (MVG), is a significant derivative that can be produced from the degradation of mono- and disaccharides. rsc.org The process can involve a dehydration-esterification reaction catalyzed by a stannosilicate catalyst. rsc.org

| Reactant | Product | Catalyst/Conditions | Reference |

| This compound | Methyl 2-hydroxybut-3-enoate (MVG) | Stannosilicate catalyst, Methanol (B129727) | rsc.org |

| This compound | Ethyl 2-hydroxybut-3-enoate | Not specified | epa.gov |

This compound and its esters can undergo dimerization and oligomerization. A notable example is the formation of a vinyl glycolide (B1360168) dimer from this compound, which has been achieved with up to a 24% yield using a shape-selective zeolite catalyst. rsc.org This dimer is of interest as a monomer for polyester (B1180765) production. rsc.org Furthermore, the methyl ester, MVG, can be copolymerized with lactic acid to modify the properties of polylactic acid (PLA) based polymers. rsc.org

| Reactant(s) | Product | Catalyst/Conditions | Yield | Reference |

| This compound | Vinyl glycolide dimer | Shape-selective zeolite catalyst | Up to 24% | rsc.org |

| Methyl vinyl glycolate (MVG) and Lactic acid (LA) | PLA-based copolymers | Not specified | Not specified | rsc.org |

Reactions of the Hydroxyl Group

The hydroxyl group of this compound is also a center of reactivity, participating in dehydration, alkylation, acylation, and addition reactions.

The dehydration of this compound can occur, leading to the formation of other useful chemical compounds. cymitquimica.com For example, it is believed to be formed in a dehydration-esterification reaction from tetroses. rsc.org The dehydration of 2,4-dihydroxybutanoic acid can also lead to the formation of this compound. escholarship.org

The allylic alcohol group of this compound and its esters can be modified through alkylation and acylation reactions. One such transformation is the Ireland-Claisen rearrangement, which involves the acylation of the allylic alcohol, followed by the formation of a silyl (B83357) enol ether and a subsequent cymitquimica.comcymitquimica.com-sigmatropic rearrangement to yield the free acid. rsc.orgrsc.org Another example is the rearrangement of the allylic acetate (B1210297) of MVG to produce methyl 4-acetoxycrotonate. rsc.org

| Reaction Type | Reactant | Key Intermediate(s) | Product | Reference |

| Ireland-Claisen Rearrangement | Methyl vinyl glycolate (MVG) | Acylated allylic alcohol, silyl enol ether | Free acid | rsc.orgrsc.org |

| Allylic Acetate Rearrangement | MVG acetate | Not specified | Methyl 4-acetoxycrotonate | rsc.org |

The hydroxyl group of methyl vinyl glycolate (MVG), the methyl ester of this compound, can react with aldehydes under acid catalysis to form hemiacetals. rsc.orgrsc.org These hemiacetals can then undergo dehydration to form allyl vinyl ethers. rsc.orgrsc.org This reaction is significant because the resulting allyl vinyl ethers can undergo a Claisen cymitquimica.comcymitquimica.com-sigmatropic rearrangement to produce 6-oxohex-2-enoates, which are precursors to important monomers like adipic acid. rsc.org

| Reactant(s) | Intermediate | Final Product | Catalyst/Conditions | Reference |

| Methyl vinyl glycolate (MVG), Aldehyde | Hemiacetal | Allyl vinyl ether | Acid catalysis | rsc.orgrsc.org |

| Allyl vinyl ether | Not applicable | 6-Oxohex-2-enoate | Claisen cymitquimica.comcymitquimica.com-sigmatropic shift | rsc.org |

Reactions of the Alkene Moiety

The terminal double bond in this compound is a key site for chemical modification, enabling reactions such as olefin metathesis and various addition processes.

Olefin metathesis is a powerful catalytic method for the rearrangement of alkenes, involving the cleavage and reformation of carbon-carbon double bonds. masterorganicchemistry.com Studies on methyl 2-hydroxybut-3-enoate (MVG) have demonstrated its utility in both homo- and cross-metathesis reactions, typically employing ruthenium-based Grubbs-type catalysts. rsc.orggoogle.com

The self-metathesis of MVG provides a direct route to a C6 dicarboxylic acid derivative, a structure reminiscent of adipic acid, a key monomer in polymer production. rsc.org This reaction, catalyzed by second-generation Grubbs and Hoveyda-Grubbs catalysts, yields dimethyl (E)-2,5-dihydroxyhex-3-enedioate. rsc.orgresearchgate.net The reaction is highly stereoselective, producing only the meso form of the (E)-isomer as a crystalline solid in excellent yields. rsc.orggoogle.com The Hoveyda-Grubbs 2nd generation catalyst has been shown to be particularly effective for this transformation. rsc.org

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Grubbs 1st Generation | 1 | Dichloromethane | 40 | 14 | rsc.org |

| Grubbs 2nd Generation | 1 | Dichloromethane | 40 | 91 | rsc.org |

| Hoveyda–Grubbs 2nd Generation | 1 | Dichloromethane | 40 | 96 | rsc.org |

Cross metathesis between MVG and various terminal olefins offers a pathway to unsaturated α-hydroxy fatty acid methyl esters. rsc.org These products are valuable intermediates for surfactants and other specialty chemicals. The reaction involves combining MVG with a slight excess of a long-chain terminal olefin in the presence of a Grubbs-type catalyst. rsc.orgorganic-chemistry.org The second-generation Grubbs catalyst has proven to be significantly more efficient than the first-generation catalyst for this transformation, providing the cross-coupled products in good yields. rsc.org

| Olefin Partner | Catalyst (1 mol%) | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dodec-1-ene | Grubbs 1st Generation | Dichloromethane | Methyl (E)-2-hydroxytetradec-3-enoate | 25 | rsc.org |

| Dodec-1-ene | Grubbs 2nd Generation | Dichloromethane | Methyl (E)-2-hydroxytetradec-3-enoate | 62 | rsc.org |

| Tetradec-1-ene | Grubbs 2nd Generation | Dichloromethane | Methyl (E)-2-hydroxyhexadec-3-enoate | 63 | rsc.org |

The electron-deficient nature of the double bond in the acrylate (B77674) system, influenced by the adjacent ester and hydroxyl groups, allows for various addition reactions. While extensive studies on the parent acid are limited, research on related α,β-unsaturated systems suggests susceptibility to nucleophilic and electrophilic additions. For instance, the addition of halogens to (R)-2-hydroxy-3-enoic acids has been reported. researchgate.net Another common transformation is the addition of hydrogen cyanide across the double bond of related unsaturated aldehydes to form cyanohydrins, which can then be hydrolyzed to the corresponding carboxylic acid. quora.com

The alkene moiety of MVG is also amenable to radical addition reactions. A notable example is the addition of methanethiol (B179389) across the double bond in the presence of a radical initiator like azobisisobutyronitrile (AIBN). rsc.org This reaction proceeds with high efficiency to yield methyl 2-hydroxy-4-(methylthio)butanoate, which is the methyl ester of the hydroxy analogue of methionine, an important dietary supplement. rsc.orgresearchgate.net The reported yield for this specific transformation is 85%. rsc.org

Olefin Metathesis Reactions

Multifunctional Reactivity and Cascade Reactions

The presence of multiple functional groups in this compound and its derivatives allows for complex transformations and cascade reactions where multiple bonds are formed in a single sequence.

Under alkaline conditions, MVG can undergo a cascade reaction that begins with the isomerization of the double bond to form methyl 2-oxobutanoate. rsc.org This intermediate then participates in an aldol (B89426) condensation and subsequent cyclization and decarboxylation to ultimately form 5-ethyl-2-hydroxy-3-methyl-2-furanone, a compound known as maple furanone used in the food industry as a flavoring agent. rsc.org

Another significant cascade reaction involves the doubtnut.comdoubtnut.com-sigmatropic rearrangement of allyl vinyl ethers derived from MVG. rsc.org In this process, the hydroxyl group of MVG first reacts with an aldehyde under acid catalysis to form a hemiacetal, which then dehydrates to an allyl vinyl ether. This intermediate rearranges via a Claisen rearrangement to produce 6-oxohex-2-enoates, which are valuable precursors for monomers like adipic acid and caprolactam. rsc.orgresearchgate.net

Enzymatic cascade processes have also been developed for the synthesis of related chiral compounds. For example, a cascade involving an aldol condensation catalyzed by HBPAPputida followed by an asymmetric carbonyl reduction catalyzed by DpkAPsyrin has been used to synthesize various (S,E)-2-hydroxy-4-arylbut-3-enoic acids with high enantiomeric excess. csic.es

Oxygen-Centered Rearrangements

Oxygen-centered rearrangements in the context of this compound and its derivatives can be observed in various transformations. One notable example is the rsc.org-Wittig rearrangement, which involves the rearrangement of an allylic ether to a homoallylic alcohol through a concerted, pericyclic process. uh.edu While not directly involving this compound itself, this type of rearrangement is relevant to the broader class of allylic alcohols.

Another relevant transformation is the Mislow-Evans rearrangement, a rsc.org-sigmatropic shift of allylic sulfoxides to allylic alcohols. uh.edu

In the context of its derivatives, rearrangement of the allylic acetate of methyl vinyl glycolate (MVG) can occur, leading to the formation of methyl 4-acetoxycrotonate. rsc.orgresearchgate.net

Intramolecular Cyclization Pathways

This compound and its derivatives can undergo intramolecular cyclization to form various heterocyclic compounds. A significant pathway is the formation of γ-lactones, which are important structural motifs in many natural products and medicinally relevant compounds. researchgate.net The formation of a vinyl glycolide dimer from this compound has been achieved using a shape-selective zeolite catalyst. rsc.org

Furthermore, derivatives of this compound can be precursors to dihydropyridone structures through multi-step synthetic sequences involving amide formation and subsequent ring-closing metathesis. google.com Intramolecular cycloadditions are also a known reaction pathway for related compounds, such as dialkyl(4-hydroxybut-2-yn-1-yl)ammonium chlorides, which can undergo cyclization followed by recyclization to form complex fused ring systems. rcsi.science Microwave-assisted intramolecular dehydro-Diels-Alder reactions of related heterocyclic systems provide a pathway to substituted benzofused heterocycles. pitt.edu

Stereochemical Aspects in Reactions

Chiral Induction and Stereoselective Synthesis

The synthesis of chiral this compound and its esters is of significant interest due to their utility as building blocks for more complex chiral molecules. rsc.org The C-2 hydroxyl group can influence the stereochemical outcome of reactions on the adjacent double bond. rsc.org

Biocatalytic methods are prominently used for the stereoselective synthesis of these compounds. For example, the asymmetric reduction of 4-aryl-2-oxobut-3-enoic carboxylic acid esters using plant cell cultures of Daucus carota yields the corresponding (S)-2-hydroxy compounds with high enantiomeric excess (92-99% ee) and high conversion rates. researchgate.netrsc.org Similarly, the yeast Candida parapsilosis ATCC 7330 is effective in the enantioselective bioreduction of alkyl 2-oxo-4-arylbut-3-enoates, also producing the (S)-2-hydroxy derivatives in high enantiomeric excesses (93-99%). researchgate.net

Chemical methods for stereoselective synthesis have also been developed. For instance, a nickel-mediated reductive cross-coupling strategy allows for the stereoselective synthesis of related α,β-unsaturated acids.

Enantiomeric Excess and Diastereoselectivity in Transformations

High levels of enantiomeric excess (ee) and diastereoselectivity are crucial outcomes in the transformations involving this compound and its derivatives.

Enantiomeric Excess:

Biocatalytic deracemization is a powerful technique to obtain enantiomerically pure forms of this compound esters. For instance, using whole cells of Candida parapsilosis ATCC 7330, racemic (3E)-alkyl-4-(hetero-2-yl)-2-hydroxybut-3-enoates can be deracemized to afford one enantiomer in high yields (up to 79%) and excellent enantiomeric excess (up to >99% ee). researchgate.net The (S)-enantiomer is typically obtained in these reactions. researchgate.net The deracemization process often proceeds through a stereoinversion mechanism involving an intermediate ketone. researchgate.net

The following table summarizes the enantioselective reduction of various 2-oxo-but-3-enoate derivatives to their corresponding 2-hydroxy products using biocatalysts.

| Substrate (Ester) | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Yield |

| 4-Aryl-2-oxobut-3-enoic acid esters | Daucus carota | (S) | 92-99% | High |

| Alkyl 2-oxo-4-arylbut-3-enoates | Candida parapsilosis ATCC 7330 | (S) | 93-99% | 58-71% |

| Racemic (3E)-alkyl-4-(hetero-2-yl)-2-hydroxybut-3-enoates | Candida parapsilosis ATCC 7330 | (S) | >99% | up to 79% |

Diastereoselectivity:

In reactions where new stereocenters are formed, achieving high diastereoselectivity is a key goal. For example, in the catalytic homo metathesis of methyl vinyl glycolate (MVG) using Grubbs-type catalysts, the resulting dimer, dimethyl (E)-2,5-dihydroxyhex-3-enedioate, is formed with a meso stereochemical configuration. rsc.orgresearchgate.net

The Ireland-Claisen rearrangement of allylic carboxylates derived from this compound can also exhibit high diastereoselectivity. The geometry of the intermediate silylketene acetal (B89532) dictates the stereochemical outcome, with E- and Z-configured acetals leading to anti and syn rearranged products, respectively. wikipedia.org

Derivatives and Analogues of 2 Hydroxybut 3 Enoic Acid

Methyl Vinyl Glycolate (B3277807) (MVG) and its Reactivity Profile

Methyl vinyl glycolate (MVG), the methyl ester of 2-hydroxybut-3-enoic acid, is a prominent derivative that has garnered substantial interest as a versatile bio-based platform molecule. rsc.orgrsc.orgresearchgate.net

Methyl vinyl glycolate (MVG) is recognized for its potential as a renewable platform molecule, derivable from the zeolite-catalyzed degradation of monosaccharides and disaccharides. rsc.orgrsc.orgresearchgate.netresearchgate.nettopsoe.com This positions MVG as a key intermediate in the transition from fossil-derived feedstocks to sustainable, biomass-based chemical production. rsc.org The Topsoe MOSAIK™ solution, for example, facilitates the cracking of sugars into intermediates like glycol aldehyde, which can then be converted to MVG through retro-aldol chemistry. topsoe.com

The reactivity of MVG's functional groups—the hydroxyl, ester, and vinyl moieties—allows for its conversion into a variety of industrially significant compounds. rsc.orgrsc.org Research has demonstrated several catalytic transformations of MVG, including: rsc.orgrsc.orgresearchgate.net

Metathesis: Catalytic homo-metathesis using Grubbs-type catalysts yields dimethyl (E)-2,5-dihydroxyhex-3-enedioate, a C6-dicarboxylic acid derivative, in excellent yields. rsc.orgacs.org Cross-metathesis reactions with long-chain terminal olefins can produce unsaturated α-hydroxy fatty acid methyl esters. rsc.orgrsc.orgresearchgate.net

rsc.orgrsc.org-Sigmatropic Rearrangements: Claisen-type rearrangements of MVG and its derivatives lead to the formation of unsaturated adipic acid derivatives, which are valuable precursors for polymers like polyesters and polyamides. rsc.orgresearchgate.net

Rearrangement of Allylic Acetate (B1210297): The palladium-catalyzed transposition of MVG's allylic acetate yields methyl 4-acetoxycrotonate, a 1,4-dioxygenated compound that can serve as a precursor to chemicals such as 1,4-butanediol (B3395766) (BDO). rsc.orgresearchgate.net

These transformations highlight MVG's role as a versatile building block for producing renewable chemicals and monomers. rsc.org

Table 1: Selected Catalytic Transformations of Methyl Vinyl Glycolate (MVG)

| Reaction Type | Catalyst/Reagents | Product(s) | Significance |

| Homo-metathesis | Grubbs-type catalysts | Dimethyl (E)-2,5-dihydroxyhex-3-enedioate | Renewable C6-dicarboxylic acid derivative for polymers. rsc.orgacs.org |

| Cross-metathesis | Grubbs-type catalysts, terminal olefins | Unsaturated α-hydroxy fatty acid methyl esters | Production of specialty fatty acids from renewable sources. rsc.orgrsc.org |

| rsc.orgrsc.org-Sigmatropic Rearrangement | Acid catalysis, aldehydes | Unsaturated adipic acid derivatives | Precursors to monomers like adipic acid and caprolactone (B156226). rsc.org |

| Allylic Acetate Rearrangement | Palladium catalyst | Methyl 4-acetoxycrotonate | Precursor for 1,4-dioxygenated chemicals like 1,4-BDO. rsc.orgresearchgate.net |

The functional groups of MVG make it a valuable monomer for polymer synthesis. rsc.org One of the notable applications is its copolymerization with lactic acid (LA) to modify the properties of polylactic acid (PLA), a widely used biodegradable polymer. rsc.orgacs.org By incorporating MVG into the PLA backbone, the resulting copolymer's properties can be tuned. rsc.org This can be achieved by varying the MVG to LA ratio or by further functionalizing the reactive vinyl side chain of the MVG units within the polymer structure. rsc.org

Furthermore, the dimer of MVG, dimethyl-2,5-dihydroxy-3-hexenedioate (DMDHHD), obtained via olefin metathesis, and its subsequent derivatives like 2,5-dihydroxy-3-hexenedioic acid (DHHDA), are effective polymer building blocks. acs.org For instance, the copolymerization of DHHDA with L-lactic acid results in a cross-linked poly(l-lactic acid-co-DHHDA) polyester (B1180765). acs.org Even small amounts of DHHDA (e.g., 0.1 mol%) can significantly impact the melting, thermal, and polar properties of PLA due to the formation of cross-links. acs.org DHHDA has also been used to synthesize a renewable polyamide analogue of nylon-6,6 by reacting it with hexamethylenediamine. acs.org

Substituted this compound Derivatives

2-Hydroxy-4-arylbut-3-enoic acids are a class of analogues where a hydrogen atom at the C4 position is replaced by an aryl group. These compounds are of significant interest as intermediates in the synthesis of valuable chiral molecules. acs.orgresearchgate.net Specifically, (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivatives are precursors to 2-hydroxy-4-arylbutanoic acids, which are key intermediates for producing Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.net

The synthesis of these analogues can be achieved through various methods, including the biocatalytic asymmetric synthesis from the corresponding 2-oxo-4-arylbut-3-enoic acids. acs.org For example, reductases can be employed for the stereoselective reduction of the keto group to a hydroxyl group, yielding the desired homochiral hydroxy acid derivative. acs.org

The introduction of halogen atoms, particularly fluorine, into the structure of this compound can significantly alter its chemical and physical properties. An example of a halogenated derivative is 2,2-difluorobut-3-enoic acid. sigmaaldrich.comuni.lu This compound features two fluorine atoms at the C2 position, replacing the hydroxyl group and the alpha-hydrogen. sigmaaldrich.comuni.lu The synthesis of such fluorinated building blocks is an active area of research, often involving reactions with difluorocarbene precursors. researchgate.net These derivatives serve as important intermediates in the synthesis of more complex fluorinated molecules, including pharmaceuticals and agrochemicals. thieme-connect.com

Biological Conjugates and Glycosides

In nature, this compound can be found as part of larger, more complex molecules through conjugation. An example is (2S)-2-Hydroxybut-3-enylglucosinolate, also known as progoitrin. nih.gov This compound is a glucosinolate found in plants of the Brassicaceae family. In its structure, the 2-hydroxybut-3-enyl group is attached to a thio-linked glucose unit and a sulfated oxime function. nih.gov

Glycosides of related structures, such as 4-hydroxybut-2-enoic acid lactone, have also been studied, particularly in the context of their reactions with thiols. cdnsciencepub.com The formation of such glycosides and other biological conjugates demonstrates the integration of the core butenoic acid structure into biological pathways and natural products. foodb.canp-mrd.org

Glucosinolate Derivatives (e.g., 2-Hydroxybut-3-enylglucosinolate)

Glucosinolates are a class of secondary metabolites predominantly found in plants of the order Brassicales, which includes economically important crops like cabbage, broccoli, and rapeseed. nih.govwikipedia.org These compounds are characterized by a core structure containing a β-D-thioglucopyranose group and a sulfonated oxime. mdpi.comebi.ac.uk 2-Hydroxybut-3-enylglucosinolate, also known as progoitrin, is a prominent glucosinolate derived from this compound. ebi.ac.uk

Biosynthesis and Occurrence:

The biosynthesis of 2-hydroxybut-3-enylglucosinolate begins with the amino acid methionine, which undergoes chain elongation to form dihomomethionine. wikipedia.org A series of enzymatic reactions, including oxidation and glucosylation, leads to the formation of the precursor glucosinolate, but-3-enylglucosinolate (gluconapin). nih.govmdpi.com The final step is the hydroxylation of this precursor, catalyzed by a 2-oxoacid-dependent dioxygenase, to yield 2-hydroxybut-3-enylglucosinolate. nih.gov

This glucosinolate exists as both 2R and 2S enantiomers. nih.gov For instance, Arabidopsis thaliana can produce both forms, while Brassica napus (rapeseed) primarily synthesizes the 2R enantiomer, and Crambe abyssinica produces the 2S enantiomer. nih.gov The presence and concentration of 2-hydroxybut-3-enylglucosinolate can vary significantly between different plant species and even between different tissues within the same plant, with seeds often containing the highest concentrations. nih.govadiveter.com

Biological Significance:

Upon tissue damage, such as from chewing or insect feeding, the enzyme myrosinase hydrolyzes 2-hydroxybut-3-enylglucosinolate. adiveter.com This reaction releases glucose and an unstable aglycone, which then rearranges to form various breakdown products, including isothiocyanates, thiocyanates, and nitriles. adiveter.com In the case of progoitrin, the breakdown product is (S)-5-vinyloxazolidine-2-thione, also known as goitrin. wikipedia.org

These breakdown products play a crucial role in plant defense against herbivores and pathogens. nih.govwikipedia.org They are known to be toxic to a range of organisms, including insects, nematodes, and bacteria. nih.gov Furthermore, they contribute to the characteristic bitter or pungent flavors of many Brassica vegetables. nih.govebi.ac.uk

| Derivative | Precursor | Key Enzyme in Formation | Common Plant Sources | Biological Role |

| 2-Hydroxybut-3-enylglucosinolate (Progoitrin) | But-3-enylglucosinolate | 2-oxoacid-dependent dioxygenase | Brassica species (cabbage, rapeseed), Arabidopsis thaliana | Plant defense, flavor compound |

Other Naturally Occurring Esters and Amides

Beyond glucosinolates, this compound can form other derivatives, such as esters and amides, although these are less commonly documented in nature compared to their glucosinolate counterparts.

Esters:

Methyl 2-hydroxybut-3-enoate, also known as methyl vinyl glycolate (MVG), is an ester derivative. researchgate.net While its widespread natural occurrence is not extensively documented, it is recognized as a valuable platform molecule that can be derived from the catalytic degradation of sugars found in biomass. researchgate.netgoogle.com This renewable origin makes its derivatives subjects of interest for creating more sustainable industrial chemicals. Research has demonstrated the conversion of MVG into various other compounds, including unsaturated adipic acid derivatives and α-hydroxy fatty acid methyl esters through processes like metathesis and sigmatropic rearrangements. researchgate.net

Amides:

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the second carbon position makes 2-hydroxybut-3-enoic acid a significant chiral building block in asymmetric synthesis. bldpharm.comyork.ac.uk Chiral molecules exist as non-superimposable mirror images called enantiomers, and often, only one enantiomer exhibits the desired biological or chemical activity. york.ac.uk The ability to synthesize a single enantiomer of a target molecule is therefore of paramount importance in various chemical industries.

The enantiomers of this compound, (R)-2-hydroxybut-3-enoic acid and (S)-2-hydroxybut-3-enoic acid, serve as starting materials for the synthesis of other optically active compounds. bldpharm.comchemicalbook.com For instance, biocatalytic methods, employing enzymes or whole-cell systems like Candida parapsilosis, have been effectively used for the deracemization of racemic mixtures of this compound esters, yielding enantiomerically pure forms. researchgate.netresearchgate.net These chiral synthons are then utilized in the stereoselective synthesis of more complex molecules, ensuring the final product has the correct three-dimensional arrangement. researchgate.netcsic.es

The application of chiral 2-hydroxy-4-arylbut-3-enoic acid derivatives, which can be synthesized from this compound, highlights their importance as precursors for biologically active compounds. csic.es Asymmetric reduction of related 2-oxo-4-arylbut-3-enoic acids is a key strategy to produce these chiral hydroxy acids. csic.es

Synthesis of Complex Organic Molecules

The multiple functional groups of this compound allow it to participate in a variety of chemical reactions, making it a key intermediate in the synthesis of diverse and complex organic molecules. cymitquimica.comlookchem.com

Precursor in Pharmaceutical Intermediate Synthesis (Excluding specific drug names)

This compound and its derivatives are recognized as important intermediates in the production of pharmaceuticals. lookchem.com The molecule's structure is a component of more complex structures that are investigated for therapeutic properties. For example, fluorinated analogues like 4,4,4-trifluoro-2-hydroxybutanoic acid, which can be synthesized from this compound, are valuable in drug discovery due to their ability to enhance metabolic stability. vulcanchem.com The chiral nature of this compound is particularly crucial in this context, as the biological activity of many pharmaceuticals is dependent on their stereochemistry. bldpharm.comyork.ac.uk Chiral 2-hydroxy-4-arylbut-3-enoic acid derivatives are specifically noted as important precursors in the synthesis of certain enzyme inhibitors. csic.es

Utilization in Agrochemical Intermediate Synthesis

The reactivity of this compound also extends to the synthesis of agrochemical intermediates. lookchem.com Its functional groups can be chemically modified to create molecules with desired properties for agricultural applications. For instance, the methyl ester of the hydroxy analog of methionine, an essential amino acid used as a dietary supplement in animal feed, can be synthesized from methyl vinyl glycolate (B3277807) (the methyl ester of this compound). researchgate.net Furthermore, the general utility of this compound as a building block in organic chemistry makes it a candidate for the development of new agrochemicals. lookchem.com

Synthesis of Specialty Chemicals and Functional Materials

This compound serves as a precursor for a range of specialty chemicals and functional materials. lookchem.com Its ability to undergo various transformations such as esterification, condensation, and substitution reactions makes it a versatile starting material. lookchem.com The vinyl group, for example, can participate in metathesis reactions. The homo metathesis of its methyl ester, methyl vinyl glycolate, using Grubbs-type catalysts, yields a dimer, dimethyl (E)-2,5-dihydroxyhex-3-enedioate. rsc.org This dimer is an interesting monomer for creating functionalized polyesters. rsc.org Cross-metathesis reactions with long-chain terminal olefins can produce unsaturated α-hydroxy fatty acid methyl esters, which are precursors to surfactants. rsc.org

Role in Polyester (B1180765) and Polyamide Monomer Synthesis

A significant application of this compound lies in its role as a precursor to monomers for polyesters and polyamides. researchgate.netrsc.org These polymers are of immense industrial importance.

The methyl ester of this compound, methyl vinyl glycolate (MVG), can be transformed into derivatives of adipic acid through lookchem.comlookchem.com-sigmatropic rearrangements. rsc.org Adipic acid is a key monomer for the production of certain polyamides. rsc.org Furthermore, these 1,6-dioxo compounds are also precursors to caprolactone (B156226) and caprolactam, monomers for a polyester and a polyamide respectively. researchgate.netrsc.org The formation of a vinyl glycolide (B1360168) dimer from this compound has also been achieved, which can serve as a monomer. researchgate.netrsc.org

The dimerization of MVG through homo metathesis results in a 1,6-diester that is structurally reminiscent of adipic acid and can be used as a monomer for polyester production. rsc.org The presence of hydroxyl groups on this dimer offers potential for further functionalization of the resulting polyester. rsc.org MVG has also been copolymerized with lactic acid to modify the properties of polylactic acid (PLA)-based polymers. rsc.org

Biological and Biochemical Pathways Excluding Human Clinical Data

Metabolic Intermediates and Pathways in Microorganisms

While specific, detailed metabolic pathways in microorganisms that utilize 2-hydroxybut-3-enoic acid as a central intermediate are not extensively documented in the provided search results, its formation is noted in broader metabolic contexts. For instance, in the context of producing valuable chemicals like 1,4-butanediol (B3395766) in genetically modified organisms such as E. coli, pathways involving the reduction of related compounds are explored. One proposed pathway involves the reduction of 4-hydroxybut-2-enoate, a compound structurally related to this compound. google.com The thermodynamic favorability of this reduction suggests that endogenous reductases with broad substrate specificity could potentially act on such compounds. google.com This points to the possibility of this compound or its isomers being intermediates in engineered or natural microbial metabolic networks. The core of intermediary metabolism in many autotrophic microorganisms is the citric acid cycle, which serves as a foundation for the biosynthesis of numerous organic molecules. nih.gov The synthesis of various biomolecules, including amino acids and sugars, originates from intermediates within this cycle. nih.gov While a direct link between the citric acid cycle and this compound is not explicitly detailed, the cycle's role as a source of precursors for a vast array of biochemicals suggests that the building blocks for this compound could ultimately derive from this central metabolic hub.

Enzymatic Transformations of this compound Substrates

Oxygenases are critical enzymes that catalyze the incorporation of oxygen into substrates. In the context of glucosinolate biosynthesis in plants, a specific 2-oxoacid-dependent dioxygenase is responsible for the hydroxylation of but-3-enyl glucosinolate to form 2-hydroxybut-3-enyl glucosinolate. nih.gov This transformation is a key step in producing a class of secondary metabolites involved in plant defense. nih.gov While this example involves a glucosinolate substrate, it demonstrates the principle of oxygenase-mediated hydroxylation to create a 2-hydroxybut-3-enyl moiety. Another relevant enzymatic activity is catalyzed by lipoxygenases (LOX), which are non-heme iron-containing dioxygenases. researchgate.net These enzymes are known to catalyze the stereospecific peroxidation of polyunsaturated fatty acids. researchgate.net Although not directly acting on this compound, the mechanisms of LOX enzymes illustrate how dioxygenases can introduce hydroperoxy groups, which can then undergo further reactions, highlighting the potential for complex transformations of unsaturated fatty acids. researchgate.net

Reductases play a significant role in the transformation of 2-oxo-4-arylbut-3-enoic acid derivatives, which are precursors to chiral 2-hydroxy-4-arylbut-3-enoic acids. csic.es These chiral hydroxy acids are valuable building blocks for the synthesis of important pharmaceutical compounds. csic.es A promiscuous ketoreductase activity has been identified in the enzyme Δ1-piperidine-2-carboxylate/Δ1-pyrroline-2-carboxylate reductase from Pseudomonas syringae (DpkA). csic.es This enzyme can asymmetrically reduce various 2-oxo-4-arylbut-3-enoic acids to their corresponding (S,E)-2-hydroxy-4-arylbut-3-enoic acids with high enantiomeric excess. csic.es

Plant cell cultures, such as those of Daucus carota (carrot), have also demonstrated highly stereoselective reduction of 4-aryl-2-oxobut-3-enoic carboxylic esters. researchgate.netrsc.org These plant cell cultures contain carbonyl reductases and dehydrogenases that can convert the keto group to a hydroxyl group, yielding the corresponding 2-hydroxy derivatives with high enantioselectivity. rsc.org This biocatalytic reduction is an environmentally benign method for producing these chiral compounds in an aqueous medium. researchgate.net The yeast Candida parapsilosis has also been utilized for the enantioselective bioreduction of alkyl 2-oxo-4-arylbut-3-enoates, producing the corresponding (S)-2-hydroxy compounds in high enantiomeric excesses. researchgate.net

| Enzyme/Organism | Substrate | Product | Key Finding |

| Pseudomonas syringae DpkA | 2-oxo-4-arylbut-3-enoic acids | (S,E)-2-hydroxy-4-arylbut-3-enoic acids | Promiscuous ketoreductase activity enables asymmetric reduction with high enantioselectivity. csic.es |

| Daucus carota cells | 4-aryl-2-oxobut-3-enoic carboxylic esters | 4-aryl-2-hydroxybut-3-enoic carboxylic acid esters | Highly enantioselective reduction under mild, environmentally friendly conditions. researchgate.netrsc.org |

| Candida parapsilosis | Alkyl 2-oxo-4-arylbut-3-enoates | (S)-2-hydroxy compounds | Efficient bioreduction with high enantiomeric excess. researchgate.net |

Natural Occurrence and Biosynthesis in Plants

In plants of the order Brassicales, which includes the family Brassicaceae (e.g., cabbage, broccoli, and mustard), this compound is a component of a specific glucosinolate. nih.govwikipedia.orgmdpi.com Glucosinolates are sulfur-containing secondary metabolites that play a crucial role in plant defense against herbivores and pathogens. wikipedia.orgrevista-agroproductividad.orgmdpi.com

Specifically, 2-hydroxybut-3-enyl glucosinolate (progoitrin) is synthesized from its precursor, but-3-enyl glucosinolate. nih.gov This conversion is catalyzed by a 2-oxoacid-dependent dioxygenase encoded by the GSL-OH locus in Arabidopsis thaliana. nih.gov The presence of this hydroxylated glucosinolate has been shown to increase resistance to generalist insect herbivores. nih.gov Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase, leading to the formation of various biologically active compounds, including isothiocyanates. wikipedia.orgmdpi.com (R)-2-hydroxybut-3-enylglucosinolate is thought to be the precursor to (S)-5-vinyloxazolidine-2-thione (goitrin), a compound with goitrogenic properties. wikipedia.org The biosynthesis of glucosinolates is a multi-step process that begins with amino acids and involves chain elongation, formation of the core glucosinolate structure, and secondary modifications that lead to the diverse array of glucosinolates found in nature. revista-agroproductividad.orgmdpi.com

| Plant Family | Compound Class | Precursor | Product | Enzyme | Function |

| Brassicaceae | Glucosinolates | But-3-enyl glucosinolate | 2-Hydroxybut-3-enyl glucosinolate (Progoitrin) | 2-oxoacid-dependent dioxygenase | Plant defense against herbivores. nih.govwikipedia.orgmdpi.com |

This compound can be formed during the hydrothermal degradation of carbohydrates, a process relevant to the breakdown of biomass. acs.orgresearchgate.net During the hydrothermal treatment of glucose, various α-carbonyl aldehydes are generated, including 2-oxobut-3-enal. acs.orgresearchgate.net Through a Cannizzaro-type reaction, these α-carbonyl aldehydes can be converted into their corresponding α-hydroxy acids. acs.orgresearchgate.net Specifically, 2-oxobut-3-enal can be transformed into this compound. acs.org This process is part of a complex network of reactions that occur during the hydrothermal conversion of biomass into valuable chemicals and can also lead to the formation of undesirable solid byproducts known as humins. acs.orgresearchgate.net The formation of this compound and its corresponding γ-lactone has been identified in these systems. acs.orgresearchgate.net

Computational and Theoretical Studies of 2 Hydroxybut 3 Enoic Acid

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 2-hydroxybut-3-enoic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model its electronic structure, providing a basis for predicting its reactivity and spectroscopic characteristics. chimicatechnoacta.rumdpi.com

A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G++(d,p) to perform geometry optimization and calculate electronic parameters. chimicatechnoacta.ru Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. chimicatechnoacta.rumdpi.com A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond (π orbital) and the oxygen atom of the hydroxyl group, which are the regions of highest electron density. The LUMO is likely centered on the antibonding π* orbital of the carboxyl group and the C=C double bond. The distribution of these frontier orbitals dictates the molecule's behavior as an electron donor or acceptor in reactions.

Detailed analysis of the molecular orbitals provides a quantitative picture of the electronic distribution and bonding characteristics. The table below illustrates the type of data generated from such calculations, based on general principles of quantum chemistry.

Table 1: Predicted Electronic Properties of this compound (Note: These are illustrative values based on typical calculations for similar organic acids, as specific published data for this compound is not available.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| Energy of HOMO | -6.8 eV | Indicates the molecule's ability to donate electrons. |

| Energy of LUMO | -0.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Reflects chemical reactivity and kinetic stability. A larger gap implies higher stability. chimicatechnoacta.ru |

| Dipole Moment (µ) | ~2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. mdpi.com |

| Electron Affinity | ~0.5 eV | Energy released when an electron is added to the molecule. |

| Ionization Potential | ~6.8 eV | Energy required to remove an electron from the molecule. |

Conformational Analysis and Stereoisomer Energetics

This compound is a flexible molecule with several rotatable single bonds (C-C, C-O), leading to multiple possible conformations. Furthermore, it possesses a chiral center at the C2 carbon, resulting in two enantiomers: (S)-2-hydroxybut-3-enoic acid and (R)-2-hydroxybut-3-enoic acid. bldpharm.com

Computational methods are used to explore the potential energy surface (PES) of the molecule to identify stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's preferred shapes and the relative populations of different stereoisomers at thermal equilibrium. A similar approach has been successfully applied to other flexible molecules like glycolic acid. nih.gov The process involves systematically rotating the dihedral angles of the key bonds and calculating the energy at each point to map the PES. nih.gov

The relative energies of the different conformers and enantiomers are determined with high accuracy using composite post-Hartree-Fock schemes or DFT calculations. nih.gov The stability of each conformer is influenced by a balance of steric hindrance, intramolecular hydrogen bonding (e.g., between the hydroxyl hydrogen and the carbonyl oxygen), and hyperconjugation effects. The (S) and (R) enantiomers will have identical energies in an achiral environment, but their relative stability can differ in the presence of other chiral molecules or surfaces, which is relevant in biological systems and chiral catalysis. csic.es

Table 2: Illustrative Relative Energies of this compound Conformers (Note: This table is a hypothetical representation of results from a conformational analysis, as specific published data is unavailable.)

| Conformer | Dihedral Angles (O=C-C-O, C-C-O-H) | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|---|

| Conformer I (Global Minimum) | ~180°, ~60° | 0.0 | Likely stabilized by an intramolecular hydrogen bond. |

| Conformer II | ~0°, ~180° | +5.2 | Higher energy due to steric repulsion or loss of H-bond. |

| Conformer III | ~180°, ~180° | +8.1 | Less stable orientation of the hydroxyl group. |

| Transition State (I ↔ II) | - | +12.5 | Energy barrier for interconversion between conformers. |

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions involving this compound. This includes its formation, such as through the enzymatic reduction of 2-oxo-4-arylbut-3-enoic acids, and its subsequent reactions. csic.es Theoretical calculations can map the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, the transition state structures and their associated activation energies.

For instance, the synthesis of this compound can occur via the reduction of a ketone precursor. csic.es Quantum chemical modeling can be used to study the mechanism of this reduction, whether it is catalyzed by an enzyme or a chemical reagent. The calculations would model the approach of the reducing agent to the carbonyl group, the breaking and forming of bonds, and the stereochemical outcome of the reaction, explaining why one enantiomer might be formed preferentially. csic.es

Similarly, theoretical studies can predict the mechanisms of other reactions, such as its potential for csic.escsic.es-sigmatropic rearrangements or its degradation pathways. researchgate.net By calculating the energetics of various possible routes, researchers can determine the most likely reaction mechanism, which can guide the development of new synthetic strategies.

Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry fragmentation patterns)

Quantum chemical calculations can accurately predict various spectroscopic properties of this compound, which is invaluable for its identification and characterization.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, often performed at the DFT level, produce a theoretical IR spectrum. nih.gov By comparing the predicted spectrum with experimental data, specific vibrational modes can be assigned to the observed absorption bands, such as the characteristic stretches for the O-H, C=O, C=C, and C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The predicted shifts are crucial for interpreting experimental NMR spectra and confirming the molecule's structure.

Mass Spectrometry (MS): While direct prediction of MS fragmentation is complex, computational methods can be used to study the stability of potential fragment ions. By calculating the energies of the parent molecular ion and various daughter ions that could be formed upon electron impact, it is possible to predict the most likely fragmentation pathways. This helps in interpreting the observed mass spectrum and piecing together the molecule's structure from its fragments.

Table 3: Predicted Spectroscopic Data for (S)-2-Hydroxybut-3-enoic Acid (Note: These values are illustrative and represent typical predictions from computational software. They are not from a published experimental study.)

| Spectroscopy Type | Parameter | Predicted Value/Fragment | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency (cm⁻¹) | ~3450 | O-H stretch (hydroxyl) |

| ~3100 | O-H stretch (carboxyl) | ||

| ~1720 | C=O stretch (carboxyl) | ||

| ~1640 | C=C stretch (vinyl) | ||

| ¹H NMR | Chemical Shift (ppm) | 4.5 | H at C2 |

| 5.3-6.0 | Vinylic protons (H at C3, C4) | ||

| 11.0 | Carboxylic acid proton | ||

| ¹³C NMR | Chemical Shift (ppm) | ~70 | C2 (attached to -OH) |

| ~130-140 | C3 and C4 (vinyl carbons) | ||

| ~175 | C1 (carboxyl carbon) | ||

| Mass Spec. | m/z of Fragment Ion | 57 | [C₂H₅O]⁺ (Loss of COOH and CH₂) |

| 45 | [COOH]⁺ |

Advanced Analytical Methodologies for Research on 2 Hydroxybut 3 Enoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 2-hydroxybut-3-enoic acid, enabling both the separation of the compound from complex matrices and the quantification of its different forms.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the enantiomeric purity of chiral molecules like this compound and its derivatives. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP).

In the analysis of (S,E)-2-hydroxy-4-arylbut-3-enoic acids, a specific HPLC method has been successfully employed. csic.es This method utilizes a chiral column to resolve the enantiomers, allowing for the precise determination of enantiomeric excess (ee). csic.es Samples withdrawn from a reaction mixture are often diluted in a solvent like methanol (B129727) and centrifuged before analysis. csic.es The enantiomeric ratios are determined by comparing the peak areas of the two enantiomers in the resulting chromatogram. csic.es

Research has demonstrated excellent levels of enantioselectivity (95–99% ee) for various synthesized derivatives of 2-hydroxy-4-arylbut-3-enoic acid. csic.es For instance, in an enzymatic cascade process designed for the synthesis of these compounds, HPLC was used to confirm the high enantiomeric purity of the products. csic.es

Table 1: HPLC Conditions and Enantiomeric Excess (ee) for (S,E)-2-hydroxy-4-arylbut-3-enoic Acid Derivatives csic.es

| Parameter | Condition/Value |

|---|---|

| Column | CHIRALPAK® ID (4.6 × 250 mm, 5 µm) |

| Mobile Phase | Solvent A: 0.1% TFA in hexane (B92381) Solvent B: 0.1% TFA in isopropanol |

| Elution | Gradient from 10% to 100% B over 30 min |

| Detection | Diode Array Detection (215–350 nm) |

| Column Temperature | 30°C |

| Reported Enantiomeric Excess (ee) | 87–99% for various aryl derivatives |

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the composition of complex reaction mixtures. While this compound itself has low volatility, its esterified form, such as methyl 2-hydroxy-3-butenoate, is more suitable for GC analysis. google.com This method is frequently used to quantify the yield of products in catalytic reactions. google.com

For example, in studies involving the conversion of sugars like sucrose (B13894) and glucose into valuable chemicals using zeolite catalysts, GC-MS has been used to analyze the reaction products. google.com The analysis of the reaction mixture after heating in an autoclave under specific temperature and pressure conditions reveals the formation of methyl lactate (B86563) and methyl 2-hydroxy-3-butenoate. google.com The quantification is typically achieved by using an internal standard, such as naphthalene (B1677914). google.com

Table 2: Yields of Methyl 2-hydroxy-3-butenoate from Different Substrates Determined by GC-MS Analysis google.com

| Substrate | Catalyst | Yield of Methyl Lactate (%) | Yield of Methyl 2-hydroxy-3-butenoate (%) |

|---|---|---|---|

| Sucrose | Sn-MFI | 16 | 25 |

| Sucrose | Ti-BEA | 37 | 2 |

| Fructose (B13574) | Sn-BEA | 41 | 3 |

| Glucose | Sn-BEA | 66 | 1 |

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound and its derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule. For the closely related compound, methyl 2-hydroxybut-3-enoate, also known as methyl vinyl glycolate (B3277807) (MVG), detailed NMR data has been reported. rsc.org

The ¹H NMR spectrum shows characteristic signals for the vinyl protons, the proton attached to the hydroxyl-bearing carbon, and the methyl ester protons. rsc.org The ¹³C NMR spectrum correspondingly shows signals for the carbonyl carbon, the carbons of the double bond, the carbon bearing the hydroxyl group, and the methyl ester carbon. rsc.org

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Methyl 2-hydroxybut-3-enoate (in CDCl₃) rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR | 5.90–5.79 (m, 1H) | Vinyl proton (-CH=) |

| 5.47 (dd, 1H) | Vinyl proton (=CH₂) | |

| 4.58 (d, 1H) | Proton on hydroxyl-bearing carbon (CH-OH) | |

| 3.76 (s, 3H) | Methyl ester protons (-OCH₃) | |

| ¹³C NMR | 174.4 | Carbonyl carbon (C=O) |

| 135.1 | Vinyl carbon (-CH=) | |

| 126.0 | Vinyl carbon (=CH₂) | |

| 71.6 | Hydroxyl-bearing carbon (CH-OH) | |

| 52.8 | Methyl ester carbon (-OCH₃) |

X-ray Crystallography for Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of this compound itself can be challenging, the structures of its derivatives have been successfully elucidated using this technique. This is particularly valuable for establishing the absolute configuration of chiral centers.

In a study on the enzymatic synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acids, single-crystal X-ray diffraction was used to unequivocally determine that the major stereoisomer produced has an (S) configuration. csic.es The analysis provided detailed structural information, including bond lengths and angles, presented as ORTEP-type plots. csic.es This crystallographic data is often deposited in public databases like The Cambridge Crystallographic Data Centre (CCDC) for access by the scientific community. csic.es

Table 4: Summary of X-ray Crystallography Findings for (S,E)-2-hydroxy-4-arylbut-3-enoic Acid Derivatives csic.es

| Compound Derivative | Key Finding from X-ray Crystallography |

|---|---|

| (E,S)-2-hydroxy-4-(4-fluorophenyl)but-3-enoic acid | Confirmed the (S) configuration at the C2 position. |

| (E,S)-2-hydroxy-4-(4-chlorophenyl)but-3-enoic acid | Confirmed the (S) configuration at the C2 position. |

| (E,S)-2-hydroxy-4-(p-tolyl)but-3-enoic acid | Confirmed the (S) configuration at the C2 position. |

Advanced Mass Spectrometry for Metabolomic Profiling

Advanced mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of metabolomics. biocrates.com This approach allows for the sensitive and specific detection and quantification of a vast number of metabolites in biological samples. biocrates.com Metabolomic profiling can identify compounds like this compound within complex physiological extracts, providing insights into metabolic pathways. biocrates.comescholarship.org